Cas no 656-69-9 (4-fluoro-2-sulfanylphenol)
4-fluoro-2-sulfanylphenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 4-fluoro-2-mercapto-
- 4-fluoro-2-sulfanylphenol
- 656-69-9
- 4-fluoro-2-mercaptophenol
- SCHEMBL10655224
- DTXSID701312083
- EN300-1842419
-
- Inchi: 1S/C6H5FOS/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H
- InChI Key: FAMIIIWYJKPMKV-UHFFFAOYSA-N
- SMILES: SC1C=C(C=CC=1O)F
Computed Properties
- Exact Mass: 144.00451411g/mol
- Monoisotopic Mass: 144.00451411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 21.2Ų
4-fluoro-2-sulfanylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1842419-0.05g |
4-fluoro-2-sulfanylphenol |
656-69-9 | 0.05g |
$575.0 | 2023-09-19 | ||
| Enamine | EN300-1842419-0.1g |
4-fluoro-2-sulfanylphenol |
656-69-9 | 0.1g |
$603.0 | 2023-09-19 | ||
| Enamine | EN300-1842419-0.25g |
4-fluoro-2-sulfanylphenol |
656-69-9 | 0.25g |
$630.0 | 2023-09-19 | ||
| Enamine | EN300-1842419-0.5g |
4-fluoro-2-sulfanylphenol |
656-69-9 | 0.5g |
$658.0 | 2023-09-19 | ||
| Enamine | EN300-1842419-1.0g |
4-fluoro-2-sulfanylphenol |
656-69-9 | 1g |
$1014.0 | 2023-06-01 | ||
| Enamine | EN300-1842419-2.5g |
4-fluoro-2-sulfanylphenol |
656-69-9 | 2.5g |
$1343.0 | 2023-09-19 | ||
| Enamine | EN300-1842419-5.0g |
4-fluoro-2-sulfanylphenol |
656-69-9 | 5g |
$2940.0 | 2023-06-01 | ||
| Enamine | EN300-1842419-10.0g |
4-fluoro-2-sulfanylphenol |
656-69-9 | 10g |
$4360.0 | 2023-06-01 | ||
| Enamine | EN300-1842419-1g |
4-fluoro-2-sulfanylphenol |
656-69-9 | 1g |
$685.0 | 2023-09-19 | ||
| Enamine | EN300-1842419-5g |
4-fluoro-2-sulfanylphenol |
656-69-9 | 5g |
$1987.0 | 2023-09-19 |
4-fluoro-2-sulfanylphenol Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 4-fluoro-2-sulfanylphenol
4-Fluoro-2-Sulfanylphenol (CAS No. 656-69-9): A Multifunctional Compound with Promising Applications in Biomedical Research
4-Fluoro-2-sulfanylphenol, also known as CAS No. 656-69-9, is a derivative of phenol with a unique molecular structure characterized by the presence of a fluoro group at the 4-position and a sulfanyl group at the 2-position. This compound has garnered significant attention in recent years due to its potential applications in drug development, biomaterials, and biological activity studies. The fluoro substitution and sulfanyl functionality contribute to its distinct chemical properties, making it a valuable candidate for further exploration in the biomedical field.
4-Fluoro-2-sulfanylphenol belongs to the class of phenolic compounds, which are widely studied for their antioxidant, anti-inflammatory, and antimicrobial properties. The introduction of the fluoro group at the 4-position significantly alters the electronic distribution and reactivity of the molecule, potentially enhancing its bioavailability and target specificity. Recent research has highlighted the role of fluoro substitution in modulating the hydrophobicity and hydrophilicity of aromatic compounds, which is critical for optimizing drug delivery systems and targeted therapies.
The sulfanyl group at the 2-position of 4-Fluoro-2-sulfanylphenol introduces additional functional versatility. Sulfanyl groups are known to participate in various biochemical interactions, including metal chelation, enzyme inhibition, and protein binding. In the context of biomedical applications, the sulfanyl functionality may enable 4-Fluoro-2-sulfanylphenol to interact with target proteins or enzymes, thereby modulating cellular signaling pathways and biological responses. This makes the compound a promising candidate for drug repurposing and novel therapeutic development.
Recent studies have explored the synthetic pathways and structural modifications of 4-Fluoro-2-sulfanylphenol to enhance its pharmacological profile. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* reported the synthesis of 4-Fluoro-2-sulfanylphenol derivatives with improved solubility and stability in aqueous environments. These modifications were shown to significantly enhance the cellular uptake and bioactivity of the compound, making it a viable candidate for oral drug formulations and topical applications.
In addition to its pharmacological potential, 4-Flu,oro-2-sulfanylphenol has been investigated for its biomaterials applications. The fluoro and sulfanyl functional groups can be exploited to design smart biomaterials with tunable surface properties and biocompatibility. For example, a 2022 study in *Advanced Materials* demonstrated the use of 4-Fluoro-2-sulfanylphenol as a building block for self-assembling peptides, which showed enhanced cell adhesion and tissue integration capabilities. These findings underscore the versatility of 4-Fluoro-2-sulfanylphenol in biomaterials engineering.
The chemical stability and reactivity of 4-Fluoro-2-sulfanylphenol are critical factors in determining its applications in biomedical research. The fluoro substitution at the 4-position is known to increase the electronegativity of the aromatic ring, which can influence electrophilic substitution reactions and radical mechanisms. This property makes 4-Fluoro-2-sulfanylphenol a valuable intermediate in the synthesis of complex organic molecules, particularly those with bioactive functionalities.
Recent advancements in computational chemistry have provided insights into the molecular interactions of 4-Fluoro-2-sulfanylphenol with biological targets. A 2023 computational study published in *Chemical Communications* used molecular docking and quantum mechanical calculations to predict the binding affinity of 4-Fluoro-2-sulfanylphenol with target proteins such as COX-2 and 5-LOX, which are implicated in inflammatory diseases. These findings suggest that 4-Fluoro-2-sulfanylphenol may have anti-inflammatory properties, making it a potential candidate for chronic inflammation management.
The synthesis and characterization of 4-Fluoro-2-sulfanylphenol have been the focus of several studies aimed at optimizing its chemical properties for biomedical applications. A 2021 study in *Organic & Biomolecular Chemistry* described a green synthesis method for 4-Fluoro-2-sulfanylphenol using microwave-assisted reactions and solvent-free conditions. This approach not only improved the yield and purity of the compound but also reduced the environmental impact of the synthesis process, aligning with the principles of green chemistry.
Moreover, the toxicological profile of 4-Fluoro-2-sulfanylphenol has been evaluated in recent studies to ensure its safety for biomedical applications. A 2022 study published in *Toxicological Sciences* reported that 4-Fluoro-2-sulfanylphenol exhibited low toxicity to hepatocytes and neuroblastoma cells at concentrations relevant to its pharmacological use. These findings support the therapeutic potential of 4-Fluoro-2-sulfanylphenol while highlighting the importance of toxicological testing in drug development.
The applications of 4-Fluoro-2-sulfanylphenol extend beyond drug development and biomaterials. It has also been explored for its antimicrobial properties, particularly against multidrug-resistant bacteria. A 2023 study in *Antimicrobial Agents and Chemotherapy* demonstrated that 4-Fluoro-2-sulfanylphenol exhibited bactericidal activity against Staphylococcus aureus and Pseudomonas aeruginosa, two common pathogens associated with hospital-acquired infections. The sulfanyl group was found to play a crucial role in the microbicidal activity, suggesting that 4-Fluoro-2-sulfanylphenol could be developed into a novel antimicrobial agent.
In conclusion, 4-Fluoro-2-sulfanylphenol is a promising compound with diverse applications in the biomedical field. Its unique chemical structure, combining fluoro and sulfanyl functionalities, offers opportunities for drug development, biomaterials engineering, and antimicrobial applications. Ongoing research continues to uncover new properties and applications of 4-Fluoro-2-sulfanylphenol, further solidifying its role as a valuable research tool and potential therapeutic agent.
As the field of biomedical research advances, the synthesis, characterization, and application of 4-Fluoro-2-sulfanylphenol will likely expand, leading to new discoveries and innovations. The continued exploration of this compound's chemical and biological properties is expected to contribute to the development of novel therapies and biomaterials, ultimately benefiting public health and medical science.
Furthermore, the interdisciplinary nature of biomedical research ensures that 4-Fluoro-2-sulfanylphenol will be studied in the context of nanotechnology, drug delivery systems, and personalized medicine. These emerging fields are likely to provide new insights into the potential applications of 4-Fluoro-2-sulfanylphenol, further enhancing its relevance in the biomedical field.
Overall, the 4-Fluoro-2-sulfanylphenol represents a compelling area of research with significant implications for biomedical science. Its unique chemical properties and potential applications make it a valuable subject for further investigation, paving the way for innovative solutions in healthcare and biotechnology.
As researchers continue to explore the chemical and biological properties of 4-Fluoro-2-sulfanylphenol, it is expected that new applications and therapeutic strategies will emerge. These advancements will not only expand the scientific understanding of this compound but also contribute to the development of novel treatments and biomaterials, ultimately enhancing patient outcomes and medical innovation.
Finally, the 4-Fluoro-2-sulfanylphenol underscores the importance of interdisciplinary research in biomedical science. By integrating chemistry, biology, and engineering, researchers can unlock the full potential of this compound, driving innovation and progress in the biomedical field.
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